molecular formula C18H21NO3 B11833024 (S)-Naphthalen-1-yl 2-acetamido-4-methylpentanoate CAS No. 146445-75-2

(S)-Naphthalen-1-yl 2-acetamido-4-methylpentanoate

Cat. No.: B11833024
CAS No.: 146445-75-2
M. Wt: 299.4 g/mol
InChI Key: AZASJWZNRPMAPL-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Naphthalen-1-yl 2-acetamido-4-methylpentanoate is an organic compound with potential applications in various scientific fields. It is characterized by a naphthalene ring attached to a 2-acetamido-4-methylpentanoate moiety, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Naphthalen-1-yl 2-acetamido-4-methylpentanoate typically involves the esterification of (S)-2-acetamido-4-methylpentanoic acid with naphthalen-1-ol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-Naphthalen-1-yl 2-acetamido-4-methylpentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.

Major Products Formed

    Hydrolysis: (S)-2-acetamido-4-methylpentanoic acid and naphthalen-1-ol.

    Oxidation: Naphthoquinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Naphthalen-1-yl 2-acetamido-4-methylpentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Naphthalen-1-yl 2-acetamido-4-methylpentanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Naphthalen-1-yl 2-acetamido-4-methylpentanoate is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

146445-75-2

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

naphthalen-1-yl (2S)-2-acetamido-4-methylpentanoate

InChI

InChI=1S/C18H21NO3/c1-12(2)11-16(19-13(3)20)18(21)22-17-10-6-8-14-7-4-5-9-15(14)17/h4-10,12,16H,11H2,1-3H3,(H,19,20)/t16-/m0/s1

InChI Key

AZASJWZNRPMAPL-INIZCTEOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC1=CC=CC2=CC=CC=C21)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)OC1=CC=CC2=CC=CC=C21)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.